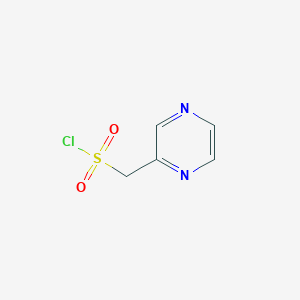

Pyrazin-2-ylmethanesulfonyl chloride

Description

Significance of Pyrazine (B50134) and Sulfonyl Chloride Moieties in Advanced Organic Synthesis and Heterocyclic Chemistry Research

The scientific interest in Pyrazin-2-ylmethanesulfonyl chloride stems from the well-established importance of its constituent chemical moieties: the pyrazine ring and the sulfonyl chloride group.

The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This structural unit is a key component in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities. mdpi.comwisdomlib.orgresearchgate.nettandfonline.com Pyrazine derivatives are known to possess anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comresearchgate.nettandfonline.com The pyrazine ring is a fundamental scaffold in several clinically approved drugs, demonstrating its importance in drug design and discovery. nih.govmdpi.comeurekaselect.com Its ability to participate in various chemical reactions, including coupling reactions, makes it a versatile building block in organic synthesis for creating complex molecular architectures. researchgate.nettandfonline.com

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group widely employed in organic synthesis. fiveable.me As potent electrophiles, sulfonyl chlorides readily react with a variety of nucleophiles such as alcohols, amines, and thiols. fiveable.mewikipedia.org This reactivity is crucial for the formation of sulfonamides and sulfonate esters, which are important intermediates and structural motifs in many biologically active compounds, particularly pharmaceuticals. fiveable.metaylorandfrancis.com The sulfonyl group can also serve as a protecting group or be further functionalized, adding to its synthetic utility. fiveable.me The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone in medicinal chemistry for the development of new therapeutic agents. fiveable.mequora.com

The combination of the biologically active pyrazine core with the synthetically versatile sulfonyl chloride functional group in a single molecule provides a powerful platform for generating novel and diverse chemical entities for further investigation.

Overview of the Research Landscape for this compound and Related Analogues

The research landscape for this compound is primarily centered on its role as a synthetic intermediate or building block. While extensive literature on the broader classes of pyrazines and sulfonyl chlorides exists, research specifically detailing this compound is more focused. It is commercially available as a research chemical, indicating its use in laboratory-scale synthesis. nih.gov

Investigations involving this compound and its analogues, such as (5-(Trifluoromethyl)pyrazin-2-yl)methanesulfonyl chloride, are typically directed towards the synthesis of more complex molecules. smolecule.com The research follows a logical progression of reacting the highly reactive sulfonyl chloride group with various nucleophiles to create libraries of novel pyrazine-containing sulfonamides or other derivatives. orientjchem.org These derivatives are then often subjected to biological screening to assess their potential as therapeutic agents, leveraging the known pharmacological importance of the pyrazine nucleus. mdpi.comnih.gov

The broader research context includes the development of synthetic methods for various heterocyclic sulfonyl chlorides and their subsequent reactions. taylorandfrancis.comorganic-chemistry.orgorganic-chemistry.org For example, studies have detailed the synthesis of pyridine-2-sulfonyl chlorides and their conversion to chiral sulfonamides. taylorandfrancis.com The exploration of such compounds contributes to the ever-expanding toolbox of reagents available to organic and medicinal chemists for constructing molecules with specific, targeted functionalities.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are generally driven by clear and well-defined objectives rooted in synthetic and medicinal chemistry.

The primary objectives include:

Synthesis of Novel Compound Libraries: A major goal is to utilize this compound as a scaffold to generate novel series of compounds. This is achieved by exploiting the reactivity of the sulfonyl chloride group with a diverse range of amines, alcohols, and other nucleophiles to produce pyrazinylmethylsulfonamides and related derivatives. wikipedia.orgorientjchem.org

Exploration of Biological Activity: Given the established biological significance of the pyrazine ring, a key objective is to explore the pharmacological potential of the newly synthesized derivatives. mdpi.comeurekaselect.com These compounds are often screened for various biological activities, such as anticancer, antibacterial, or enzyme inhibitory effects, with the aim of identifying new lead compounds for drug development. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a class of derivatives shows promising biological activity, further investigations aim to establish a structure-activity relationship. This involves synthesizing additional analogues with systematic structural modifications to understand how different substituents on the pyrazine ring or the sulfonamide nitrogen affect the compound's potency and selectivity.

Development of Synthetic Methodologies: Research may also focus on the synthetic utility of this compound itself, exploring its reactivity under various conditions and its application in novel synthetic transformations or in the total synthesis of complex natural products. nih.govmdpi.com

In essence, academic research on this compound is geared towards leveraging its unique structural features to create new molecules that can contribute to the fields of materials science, agrochemicals, and particularly, the discovery of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1017794-55-6 |

| Canonical SMILES | C1=CN=C(C=N1)CS(=O)(=O)Cl |

| InChI Key | ZBJSWCJOMVZDKE-UHFFFAOYSA-N |

| Appearance | Not specified (typically a solid) |

| Solubility | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O2S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

pyrazin-2-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2 |

InChI Key |

ZBJSWCJOMVZDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazin 2 Ylmethanesulfonyl Chloride and Analogous Structures

Direct Synthesis Strategies from Pyrazin-2-ylmethanethiol Precursors

The most direct route to Pyrazin-2-ylmethanesulfonyl chloride involves the oxidative chlorination of its corresponding thiol precursor, Pyrazin-2-ylmethanethiol. This transformation is a common strategy for preparing sulfonyl chlorides from various organosulfur compounds. nih.govresearchgate.net

Oxidative chlorination involves the in-situ formation of active chlorinating species through the interaction of a chloride source with an oxidant. rsc.org This approach avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A notable example of a green and practical method is the use of sodium hypochlorite (bleach) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which serve as odorless and stable thiol precursors. organic-chemistry.orgresearchgate.netorganic-chemistry.org This bleach-mediated synthesis is lauded for its simplicity, use of readily available reagents, and environmentally friendly profile, often affording high yields without the need for chromatographic purification. organic-chemistry.org The byproduct of reactions involving N-chlorosuccinimide (NCS), succinimide, can be conveniently recycled back to the starting reagent using sodium hypochlorite, further enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net

A variety of oxidizing and chlorinating agents can be employed for the synthesis of sulfonyl chlorides from thiols and their derivatives. The choice of reagent impacts reaction conditions, efficiency, and environmental footprint. While traditional methods using aqueous chlorine are effective, they involve hazardous materials. researchgate.net Milder and more sustainable alternatives are now preferred.

| Oxidizing/Chlorinating System | Precursor | Key Advantages | Key Disadvantages |

| Sodium Hypochlorite (Bleach) | S-Alkyl Isothiourea Salts | Environmentally friendly, inexpensive, simple, high yields. organic-chemistry.org | Indirect; requires thiol precursor conversion. |

| N-Chlorosuccinimide (NCS) | Thiols, S-Alkyl Isothiourea Salts, Sulfonyl Hydrazides | Mild conditions, broad substrate scope, recyclable byproduct. organic-chemistry.orgnih.gov | Generates stoichiometric waste if not recycled. rsc.org |

| Sodium Chlorite (NaClO₂) | Thiols, Disulfides, Thioacetates | Convenient, safe, environmentally benign, high yields. organic-chemistry.org | May require specific reaction conditions. |

| Trichloroisocyanuric Acid (TCCA) | Thiols | Efficient reagent. | Generates a considerable amount of waste. rsc.org |

| Oxone | Thiols | Efficient oxidant. | Associated with significant waste generation. rsc.org |

| Ammonium Nitrate / O₂ | Thiols | Metal-free, uses oxygen as terminal oxidant, environmentally benign. rsc.org | May require specific catalytic promoters (NOx). rsc.org |

| Aqueous Chlorine (Cl₂) | Thiols, Sulfides | Traditional, effective method. researchgate.net | Highly hazardous reagent. nih.gov |

Exploration of Alternative Synthetic Routes for Sulfonyl Chloride Functionalization

Beyond the direct oxidation of thiols, several other strategies exist for introducing the sulfonyl chloride moiety.

From S-Alkylisothiourea Salts : This method provides a convenient alternative to using thiols, which are often volatile and malodorous. organic-chemistry.org S-alkylisothiourea salts are easily prepared from alkyl halides and thiourea and can be converted to sulfonyl chlorides in good to excellent yields using reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net

From Sulfonyl Hydrazides : Sulfonyl hydrazides can be readily converted into sulfonyl chlorides under mild conditions using N-Chlorosuccinimide (NCS). nih.gov This transformation is typically fast, clean, and produces products in excellent yields, representing a valuable synthetic tool. nih.gov

Sandmeyer-Type Reaction : A classic approach involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper salt catalyst, a transformation known as the Meerwein reaction. acs.orgacs.org This method is suitable for synthesizing aryl sulfonyl chlorides from the corresponding anilines. organic-chemistry.org The use of DABSO, a stable SO₂ surrogate, has modernized this reaction for a wide range of anilines. organic-chemistry.org

Considerations of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the development of synthetic routes for sulfonyl chlorides. rsc.org The goal is to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. nbinno.com

Key green strategies include:

Use of Benign Oxidants : An environmentally friendly, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium nitrate with oxygen as the terminal oxidant. rsc.org This process significantly reduces solvent use and simplifies purification. rsc.org

Waste Reduction and Recycling : Methods that utilize reagents like NCS are considered greener when the byproduct, succinimide, can be recovered from the aqueous phase and recycled back into NCS using sodium hypochlorite. organic-chemistry.orgresearchgate.net This aligns with the principle of atom economy.

Avoiding Hazardous Reagents : Modern methods provide safer alternatives to traditional reagents like chlorosulfonic acid, thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅), which are noxious, highly reactive, and difficult to handle. nih.govrsc.org

Catalytic Approaches in the Formation of Sulfonyl Chloride Derivatives

Catalysis offers a powerful tool for the efficient and selective synthesis of sulfonyl chlorides under mild conditions.

Palladium Catalysis : A palladium-catalyzed method has been developed for the preparation of arylsulfonyl chlorides from arylboronic acids. nih.gov This process demonstrates significant functional group tolerance and allows for the convergent synthesis of diverse sulfonamides under mild conditions, obviating the need for harsh reagents typically used in electrophilic aromatic substitution or oxidative chlorination. nih.gov

Copper Catalysis : The Sandmeyer-type reaction for converting diazonium salts to sulfonyl chlorides is a classic example of copper catalysis (using CuCl or CuCl₂). acs.org This method remains a common and effective strategy. acs.org

Photocatalysis : A sustainable alternative involves the use of heterogeneous photocatalysts. acs.org For instance, potassium poly(heptazine imide), a type of carbon nitride, can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This transition-metal-free method shows high tolerance for various functional groups and offers a green alternative to the traditional Meerwein reaction. acs.org

Fundamental Chemical Reactivity of Pyrazin 2 Ylmethanesulfonyl Chloride

Mechanisms of Nucleophilic Acyl Substitution and Sulfonylation Reactions

The reactions of Pyrazin-2-ylmethanesulfonyl chloride with nucleophiles are classic examples of nucleophilic substitution at a sulfonyl sulfur center. While structurally similar to nucleophilic acyl substitution, the mechanism at a tetracoordinate sulfur atom has distinct features. The generally accepted mechanism for sulfonylation reactions is a bimolecular nucleophilic substitution (SN2-like) pathway. mdpi.commdpi.com

In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state. The chloride ion, being a good leaving group, is subsequently expelled, resulting in the formation of the sulfonated product. Unlike carbonyl chemistry, a stable tetrahedral intermediate is generally not formed. The reaction proceeds through a single transition state. mdpi.com The rate of these reactions is influenced by the nucleophilicity of the attacking species, the stability of the leaving group, and steric hindrance around the sulfonyl group.

The electron-withdrawing nature of the pyrazine (B50134) ring is expected to enhance the electrophilicity of the sulfur atom in this compound, potentially increasing its reactivity towards nucleophiles compared to simple alkanesulfonyl chlorides.

Reactions with Oxygen Nucleophiles for Sulfonate and Ester Formation

This compound readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding sulfonate esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

The general reaction can be depicted as: Pyrazin-2-yl-CH₂SO₂Cl + R-OH → Pyrazin-2-yl-CH₂SO₂OR + HCl

The formation of sulfonate esters from alcohols and sulfonyl chlorides is a well-established transformation in organic synthesis. libretexts.orgcommonorganicchemistry.com The resulting sulfonate group is an excellent leaving group, making these esters valuable intermediates for subsequent nucleophilic substitution reactions. The reaction conditions are typically mild, involving the use of a base to facilitate the deprotonation of the alcohol and to scavenge the generated HCl. commonorganicchemistry.com

| Nucleophile | Base | Solvent | Product |

| Alcohol (R-OH) | Pyridine | Dichloromethane | Pyrazin-2-ylmethanesulfonate Ester |

| Phenol (Ar-OH) | Triethylamine | Acetonitrile (B52724) | Pyrazin-2-ylmethanesulfonate Ester |

This table represents generalized conditions for the formation of sulfonate esters from sulfonyl chlorides and is expected to be applicable to this compound.

Reactions with Nitrogen Nucleophiles for Sulfonamide Synthesis

The reaction of this compound with nitrogen nucleophiles, particularly primary and secondary amines, is a primary route for the synthesis of sulfonamides. This reaction is fundamental in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. rsc.orglibretexts.org

Amination Reactions (e.g., with Primary, Secondary Amines)

Primary and secondary amines act as potent nucleophiles, readily attacking the sulfonyl sulfur of this compound to yield N-substituted sulfonamides. The reaction is typically conducted in the presence of a base to neutralize the HCl formed. cbijournal.com An excess of the amine reactant can also serve this purpose.

With Primary Amines: Pyrazin-2-yl-CH₂SO₂Cl + R-NH₂ → Pyrazin-2-yl-CH₂SO₂NHR + HCl

With Secondary Amines: Pyrazin-2-yl-CH₂SO₂Cl + R₂NH → Pyrazin-2-yl-CH₂SO₂NR₂ + HCl

The reactivity of the amine is dependent on its basicity and steric hindrance. Generally, primary amines react more readily than secondary amines. The electron-withdrawing effect of the chlorine atom in 6-chloroaminopyrazine has been observed to reduce the nucleophilicity of the primary amine, leading to lower yields in sulfonamide synthesis compared to non-chlorinated aminopyrazines. nih.gov This suggests that the electronic properties of substituents on the amine have a significant impact on the reaction outcome.

Amide Formation via Sulfonylation

While the term "amide" in this context refers to sulfonamides, it's important to distinguish them from carboxamides. The sulfonylation of amines leads to the formation of a sulfur-nitrogen bond, characteristic of sulfonamides. This transformation is a cornerstone of synthetic organic chemistry for creating compounds with diverse biological activities. rsc.orglibretexts.org The general conditions for these reactions are outlined in the table below.

| Amine Type | Base | Solvent | Reaction Time | Yield |

| Primary Aliphatic | Pyridine | Dichloromethane | 1-3 h | Good to Excellent |

| Secondary Aliphatic | Triethylamine | Tetrahydrofuran | 3-6 h | Good |

| Primary Aromatic (Anilines) | Pyridine | Acetone | 12-24 h | Moderate to Good |

| Heterocyclic Amines | Pyridine | Acetone | 12-24 h | Moderate to Good |

This table presents typical conditions for sulfonamide synthesis from various amines and sulfonyl chlorides, which are applicable to this compound based on established synthetic protocols. cbijournal.comnih.gov

Reactivity with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of sulfonyl chlorides with carbon-based nucleophiles is less common than with oxygen or nitrogen nucleophiles but can be achieved under specific conditions. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon nucleophiles.

While there is a lack of specific studies on this compound with these reagents, the general reactivity of sulfonyl chlorides suggests that the primary reaction would involve attack at the sulfonyl sulfur. However, the pyrazine ring itself can react with strong organometallic reagents. For instance, Grignard reagents can add to the C=N bond of pyrazines. researchgate.net This presents a potential for competing reaction pathways.

The reaction of Grignard reagents with sulfonyl chlorides can lead to the formation of sulfones (R-SO₂-R'), although this is more established for arenesulfonyl chlorides. The reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride, a related phosphorus compound, proceeds efficiently. nih.gov The outcome of the reaction between this compound and organometallic reagents would likely depend on the specific reagent used, the reaction conditions, and the relative reactivity of the sulfonyl chloride and the pyrazine ring.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Kinetic studies on the hydrolysis of various benzenesulfonyl chlorides have shown that the reaction generally follows an SN2 mechanism. rsc.orgacs.org The rates of these reactions are influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups typically accelerate the rate of hydrolysis, while electron-donating groups retard it. rsc.org This is consistent with a mechanism where bond formation with the nucleophile is significant in the transition state. For the hydrolysis of substituted sulfonyl chlorides in 50% sulfuric acid, a satisfactory correlation is observed between the logarithm of the effective rate constant and the Hammett induction constants, with a negative rho value (ρ = -1.85), indicating that electron-donating substituents increase the reaction rate under these specific conditions. osti.gov

Thermodynamic analyses of sulfonation reactions, such as those involving alkylbenzenes, indicate that these reactions are generally thermodynamically favorable, with negative Gibbs free energy values. inlibrary.uzsapub.org The sulfonation of alkylbenzenes with sulfur trioxide has Gibbs free energy values in the range of –185 to –235 kJ/mol. sapub.org While these values are for the formation of sulfonic acids rather than the reaction of a sulfonyl chloride, they underscore the thermodynamic driving force for the formation of sulfur-carbon and sulfur-oxygen bonds in sulfonated compounds. The actual thermodynamic parameters for the reactions of this compound would need to be determined experimentally.

| Reaction Type | Expected Kinetic Order | Influence of Electron-Withdrawing Groups on Pyrazine Ring |

| Solvolysis/Hydrolysis | Second Order (overall) | Likely rate acceleration |

| Aminolysis | Second Order (overall) | Likely rate acceleration |

This table provides expected kinetic trends for reactions of this compound based on studies of analogous arenesulfonyl chlorides. rsc.orgosti.gov

Stereo- and Regioselectivity in Sulfonylation Processes

Currently, there is a lack of specific research data in the public domain detailing the stereo- and regioselectivity of sulfonylation reactions involving this compound. Therefore, a detailed analysis and presentation of research findings with data tables on this specific topic is not possible at this time.

Pyrazin 2 Ylmethanesulfonyl Chloride As a Key Intermediate in Advanced Organic Synthesis

Construction of Diverse Sulfonamide Libraries

The synthesis of sulfonamide libraries is a cornerstone of modern drug discovery, owing to the wide range of biological activities exhibited by this functional group. Pyrazin-2-ylmethanesulfonyl chloride serves as an excellent building block for the rapid generation of diverse sulfonamide libraries. The high reactivity of the sulfonyl chloride moiety allows for its efficient coupling with a vast array of primary and secondary amines under mild reaction conditions.

This straightforward synthetic approach enables the systematic variation of the amine component, leading to the creation of large and structurally diverse libraries of pyrazinylmethylsulfonamides. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel therapeutic agents. For instance, the reaction of this compound with a panel of substituted anilines, aliphatic amines, and heterocyclic amines can generate a multitude of compounds for biological evaluation. The pyrazine (B50134) core itself is a well-known pharmacophore, and its incorporation into sulfonamide structures can lead to compounds with unique pharmacological profiles.

A representative reaction for the construction of a sulfonamide library is depicted below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Primary or Secondary Amine (R1R2NH) | Pyridine (B92270) or Triethylamine | Dichloromethane or Acetonitrile (B52724) | N-(Pyrazin-2-ylmethyl)sulfonamide derivative |

This methodology allows for the exploration of a vast chemical space, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting sulfonamides can be screened for a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govcbijournal.comekb.eg

Synthesis of Sulfone-Containing Molecular Scaffolds

Sulfones are another important class of organic compounds with diverse applications in medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of various sulfone-containing molecular scaffolds. The sulfonyl chloride group can undergo nucleophilic substitution with a range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, or stabilized carbanions, to form C-S bonds and generate sulfones.

For example, the reaction of this compound with an aryl Grignard reagent would yield an aryl pyrazinylmethyl sulfone. This strategy allows for the introduction of the pyrazinylmethylsulfonyl moiety into various molecular frameworks, thereby modifying their steric and electronic properties. The resulting sulfones can serve as key intermediates for the synthesis of more complex molecules or can be evaluated for their own biological activities.

Furthermore, the synthesis of heterocyclic sulfones, which are analogues of biologically active compounds like dapsone, can be envisioned using this compound or its derivatives. For instance, the reaction with sodium p-aminobenzenesulfinate could potentially lead to the formation of a sulfone with a pyrazine nucleus, offering a new avenue for the development of novel therapeutic agents. nih.gov The versatility of this approach allows for the creation of a wide array of sulfone-containing scaffolds for further chemical exploration. nih.gov

Integration into Complex Heterocyclic Architectures, including Spiro Compounds

The development of synthetic routes to complex heterocyclic architectures is a major focus of contemporary organic chemistry. The reactivity of this compound makes it a valuable tool for the construction of intricate molecular frameworks, including fused heterocyclic systems and spiro compounds.

The sulfonyl chloride can act as an electrophile in intramolecular cyclization reactions. For instance, a molecule containing both a pyrazinylmethylsulfonyl chloride moiety and a suitably positioned nucleophile could undergo cyclization to form a fused heterocyclic system incorporating the pyrazine ring. This strategy provides access to novel polycyclic aromatic systems with potentially interesting photophysical or biological properties.

Moreover, the pyrazinylmethylsulfonyl group can be incorporated into molecules that are precursors for the synthesis of spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. By strategically functionalizing a molecule with the pyrazinylmethylsulfonyl group, it can be used to direct the formation of a spirocyclic center through various synthetic transformations. While direct examples are still emerging, the potential for using this reagent in the construction of such complex architectures is significant, given the known reactivity of sulfonyl chlorides in cyclization and rearrangement reactions. researchgate.netmdpi.com

Applications in Tandem and Multi-Component Reactions for Molecular Complexity Generation

Tandem and multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. beilstein-journals.org The reactive nature of this compound makes it an ideal candidate for incorporation into such reaction cascades.

In a multi-component reaction, this compound could serve as one of the key building blocks, reacting with other components in a sequential or concerted manner to generate a highly functionalized product. For example, an MCR could be designed where the sulfonyl chloride first reacts with a nucleophile, and the resulting intermediate then participates in a subsequent cyclization or cross-coupling reaction. This approach allows for the rapid generation of molecular diversity from a common set of starting materials.

Tandem reactions initiated by the reaction of this compound are also conceivable. The initial sulfonylation reaction could trigger a cascade of events, such as a cyclization followed by a rearrangement, leading to the formation of a complex molecular architecture. The pyrazine ring can also influence the course of these reactions through its electronic properties. The development of novel tandem and multi-component reactions involving this versatile reagent holds great promise for the efficient synthesis of complex and biologically relevant molecules. researchgate.netnih.govmdpi.com

Strategies for Orthogonal Protection and Deprotection in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is often essential to ensure chemoselectivity. researchgate.netresearchgate.netutsouthwestern.edunih.gov Orthogonal protection strategies, where different protecting groups can be removed under specific conditions without affecting others, are particularly valuable. The pyrazinylmethylsulfonyl group has the potential to be employed as a protecting group for amines, offering a new tool for the synthetic chemist's arsenal.

An amine can be converted to a pyrazinylmethylsulfonamide, which is generally stable to a wide range of reaction conditions. The key to its utility as a protecting group lies in the ability to selectively cleave the N-S bond to regenerate the free amine when desired. The development of specific deprotection conditions for the pyrazinylmethylsulfonyl group, which are orthogonal to other common amine protecting groups such as Boc, Cbz, and Fmoc, would be a significant advancement.

Potential strategies for the deprotection of pyrazinylmethylsulfonamides could involve reductive cleavage or the use of specific reagents that target the pyrazine ring, thereby facilitating the removal of the protecting group. The ability to introduce and remove the pyrazinylmethylsulfonyl group under mild and selective conditions would make it a valuable addition to the repertoire of orthogonal protecting group strategies for complex organic synthesis. nih.gov

Utilization in Palladium-Catalyzed Cross-Coupling Reactions (in the context of pyrazine modifications)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgorganic-chemistry.orgrsc.orgresearchgate.net While the sulfonyl chloride group of this compound is not directly involved in these reactions, the pyrazine ring itself can be a substrate for such transformations.

A common strategy involves the use of a halopyrazine, such as a chloropyrazine, as a starting material. This chloropyrazine can first be functionalized at the methylene (B1212753) position to introduce the sulfonyl chloride group. Subsequently, the chloro group on the pyrazine ring can serve as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, such as aryl, vinyl, or alkynyl groups, onto the pyrazine core.

Alternatively, the pyrazine ring can be modified after the formation of a sulfonamide or sulfone. The sulfonamide or sulfone group can influence the reactivity of the pyrazine ring in cross-coupling reactions through its electronic effects. This two-step approach, involving initial functionalization with this compound followed by palladium-catalyzed modification of the pyrazine ring, provides a powerful strategy for the synthesis of highly substituted and complex pyrazine derivatives. rsc.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Aryl-substituted pyrazine |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted pyrazine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted pyrazine |

This approach significantly expands the synthetic utility of this compound, enabling the creation of a diverse range of complex molecules with potential applications in various fields of chemical science.

Computational Chemistry and Theoretical Investigations of Pyrazin 2 Ylmethanesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Energetic Profiles (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of Pyrazin-2-ylmethanesulfonyl chloride and its derivatives. brieflands.com Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform geometry optimizations and calculate electronic properties. bendola.comrsc.org

Energetic profiles, including total energy, enthalpy, and Gibbs free energy, can be computed to assess the molecule's thermodynamic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. rsc.org These maps identify electron-rich regions (negative potential), typically around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Table 1: Representative Calculated Geometric Parameters for a Pyrazine (B50134) Derivative

This table presents typical data obtained from DFT calculations for pyrazine-containing structures. The values are illustrative and based on findings for related compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å | |

| C-S | ~1.80 Å | |

| S=O | ~1.45 Å | |

| S-Cl | ~2.08 Å | |

| Bond Angle | C-N-C (ring) | ~116° |

| N-C-C (ring) | ~122° | |

| O-S-O | ~120° | |

| C-S-Cl | ~105° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For pyrazine derivatives, FMO analysis reveals that the HOMO is often distributed over the pyrazine ring, while the LUMO may be localized on the ring or extend to the sulfonyl chloride group. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactive nature. rsc.orgresearchgate.net

Table 2: Illustrative FMO Energies and Reactivity Descriptors for Pyrazine Hybrids

Data is based on findings for pyrazine-thiadiazole hybrids and serves as an example of typical computational outputs. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Hybrid A | -7.15 | -2.10 | 5.05 | 2.53 | 8.40 |

| Hybrid B | -7.01 | -2.23 | 4.78 | 2.39 | 7.95 |

| Hybrid C | -6.89 | -2.35 | 4.54 | 2.27 | 7.82 |

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

DFT calculations are used to locate the structures of reactants, products, and any intermediates. Transition state (TS) searching algorithms are then employed to find the saddle point on the potential energy surface that connects these stable species. The TS represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction kinetics.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net These computational studies can also explore the role of catalysts or solvent effects on the reaction mechanism, providing a comprehensive understanding of the reaction dynamics. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, MD simulations can explore its conformational landscape. The molecule may have several rotatable bonds, such as the C-C bond connecting the pyrazine ring to the methylene (B1212753) group and the C-S bond. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them. Such studies have been applied to pyrazine-containing compounds to assess their structural stability and compactness. ospfound.org

MD simulations are also crucial for studying how these molecules interact with their environment, such as solvent molecules or other solutes. They can predict how pyrazinacenes self-assemble on surfaces, stabilized by intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov This information is valuable for understanding crystallization processes and the behavior of the molecule in solution or at interfaces.

In Silico Studies of Molecular Interactions and Target Identification

In silico techniques, particularly molecular docking, are widely used to study the interactions between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. researchgate.net These studies are foundational in rational drug design, helping to predict the binding mode and affinity of a ligand to a receptor's active site. researchgate.net

In a typical molecular docking study, a derivative of this compound would be placed into the binding site of a target protein. A scoring function is then used to predict the strength of the interaction, often reported as a binding energy or docking score. mdpi.compensoft.net The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

Computational studies on various pyrazine derivatives have explored their interactions with a range of molecular targets. ospfound.orgresearchgate.netresearchgate.net For example, docking studies have been performed on pyrazine-based compounds against targets like mycobacterial enoyl reductase (InhA). researchgate.net These in silico methods allow for the screening of virtual libraries of compounds against specific targets, prioritizing candidates for further investigation. researchgate.netmdpi.com

Table 3: Example Molecular Docking Results for Pyrazine Derivatives Against a Protein Target

This table provides illustrative data based on published docking studies of pyrazine derivatives with bacterial enzymes like InhA, demonstrating the type of information generated. researchgate.net

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Pyrazine Derivative 1 | -8.5 | TYR158, MET199 | Hydrogen Bond, Hydrophobic |

| Pyrazine Derivative 2 | -7.9 | PHE149, NAD900 | π-π Stacking, Hydrophobic |

| Pyrazine Derivative 3 | -9.1 | GLY96, LYS165 | Hydrogen Bond, Electrostatic |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound. bendola.com

DFT methods are commonly used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which relate to the absorption bands in a UV-Vis spectrum. researchgate.net

The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. nih.gov Comparing calculated chemical shifts with experimental values can help assign signals in complex spectra and confirm the correct structure among several possibilities. nih.govnih.gov More recently, machine learning approaches, such as Graph Neural Networks (GNNs), have shown remarkable accuracy in predicting ¹H NMR chemical shifts for small molecules. mdpi.com

Table 4: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Pyrazine Moiety

This table shows representative data demonstrating the correlation between computationally predicted and experimentally observed NMR chemical shifts for protons on a pyrazine ring.

| Proton Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 8.65 | 8.68 |

| H-5 | 8.71 | 8.79 |

| H-6 | 8.42 | 8.45 |

Design and Synthesis of Pyrazin 2 Ylmethanesulfonyl Chloride Analogues and Derivatives

Rational Design Principles for Novel Pyrazine-Containing Structures

The rational design of new pyrazine-containing molecules, including analogues of Pyrazin-2-ylmethanesulfonyl chloride, is a cornerstone of modern medicinal chemistry. nih.gov This approach relies on understanding the relationship between a molecule's structure and its biological activity to guide the synthesis of more effective compounds. nih.gov The pyrazine (B50134) ring is a prevalent N-heterocycle in medicinal chemistry, valued for its role as a versatile scaffold in bioactive compounds. tandfonline.comresearchgate.net

Key principles in the design of novel pyrazine structures include:

Bioisosteric Replacement: The pyrazine nucleus itself can be considered a bioisostere of other aromatic rings, such as benzene (B151609) or pyridine (B92270). Its two nitrogen atoms, arranged in a 1,4-orientation, create a unique electronic distribution, influencing properties like solubility, metabolism, and target interaction. mdpi.comnih.gov The nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand binding events. researchgate.net

Structure-Activity Relationship (SAR) Studies: A primary goal is to establish SAR, which delineates how specific structural modifications impact biological activity. For instance, adding substituents to the pyrazine ring can modulate electronic properties, steric profile, and lipophilicity. nih.gov By systematically altering these features, researchers can identify key pharmacophoric elements required for activity.

Target-Based Design: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design can be employed. nih.gov Computational methods, such as molecular docking, can predict how different pyrazine analogues might bind to the target's active site. researchgate.net This allows for the design of molecules with improved complementarity and, consequently, higher affinity and selectivity. nih.gov

Pharmacokinetic Optimization: The pyrazine moiety can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Rational design aims to modify the structure to achieve a desirable pharmacokinetic profile. nih.gov For example, introducing polar groups can enhance water solubility, while modifying metabolically labile sites can increase a compound's half-life. researchgate.net

The pyrazine heterocycle is found in numerous clinically used therapeutic agents, demonstrating its utility as a privileged structure in drug discovery. mdpi.comnih.gov The design of new analogues builds upon this foundation, leveraging established principles to create novel chemical entities with tailored properties. mdpi.com

Synthetic Strategies for Pyrazine Ring Modification and Functionalization

The synthesis of diverse this compound analogues hinges on the ability to efficiently modify and functionalize the core pyrazine ring. A variety of synthetic methodologies are available to chemists for this purpose, ranging from classical condensation reactions to modern cross-coupling techniques. researchgate.netresearchgate.net

Common synthetic strategies include:

Condensation Reactions: The classical synthesis of a pyrazine ring often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation. researchgate.net This method allows for the introduction of substituents on the pyrazine ring based on the choice of starting materials.

Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for C-C and C-N bond formation. Reactions like the Suzuki-Miyaura coupling (using boronic acids) and the Buchwald-Hartwig amination (forming C-N bonds) are frequently used to attach a wide range of aryl, heteroaryl, or alkyl groups to a pre-formed, halogenated pyrazine ring. researchgate.netmdpi.com For example, a Suzuki-Miyaura coupling can be performed between a brominated pyrazine and a boronic acid to yield a more complex biphenyl-type structure. mdpi.com

Direct C-H Functionalization: This emerging area of synthesis allows for the direct attachment of new functional groups to the C-H bonds of the pyrazine ring, avoiding the need for pre-functionalization (e.g., halogenation). mdpi.com Iron-catalyzed C-H functionalization with organoboron agents is one such method that has been successfully applied to electron-deficient heterocycles like pyrazine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly if an activating group is present. SNAr reactions are a common way to introduce amines, alkoxides, and other nucleophiles onto the ring, displacing a leaving group like a halide. mdpi.com

These strategies provide a flexible toolkit for chemists to create libraries of pyrazine derivatives with diverse substitution patterns for further evaluation. tandfonline.comresearchgate.net

Exploration of Structural Variations in the Methane Linker and Sulfonyl Chloride Moiety

Methane Linker Variation: The single-carbon linker provides a specific spatial relationship between the pyrazine ring and the sulfonyl chloride group. Medicinal chemistry often explores varying the length and rigidity of such linkers.

Chain Length: Analogues could be synthesized with longer alkyl chains (e.g., ethyl, propyl) to probe for additional binding interactions in a target's active site. A two-methylene linker has been shown to be favorable in some sulfonamide-based inhibitors. mdpi.com

Rigidity: Introducing rigidity, for example by incorporating a cyclopropyl (B3062369) group or a double bond, can lock the molecule into a specific conformation. This can lead to higher binding affinity if the preferred conformation matches the binding site, but can also lead to a loss of activity if it does not.

Sulfonyl Moiety Modification: The sulfonyl chloride is a reactive electrophile. While essential for certain applications, its reactivity can be modulated or it can be replaced with other functional groups to alter the compound's profile.

Sulfonamides: The most common modification is the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamides (-SO₂NRR'). This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous drugs. mdpi.comnih.gov The sulfonamide nitrogen and oxygens can act as hydrogen bond donors and acceptors, respectively. researchgate.net

Bioisosteric Replacement: The sulfonyl group can be replaced with other groups that have similar steric and electronic properties (bioisosteres), such as a carbonyl, carboxyl, or phosphate (B84403) group, to investigate how these changes affect activity. researchgate.net

By systematically exploring these structural variations, researchers can gain a deeper understanding of the molecule's structure-activity and structure-reactivity relationships.

Stereochemical Control in the Synthesis of Chiral Derivatives

Stereochemistry is a critical factor in the biological activity of molecules, as enantiomers of a chiral drug can have different potencies, efficacies, and safety profiles. The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires precise control over the three-dimensional arrangement of atoms.

Methods for achieving stereochemical control include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the starting material. It directs a subsequent reaction to proceed stereoselectively, after which the auxiliary is removed. This approach has been used to establish absolute stereochemistry in the synthesis of pyrazine-containing natural products. nih.gov

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed to produce a large quantity of the desired enantiomerically enriched product.

Resolution of Racemates: A racemic mixture (a 1:1 mixture of enantiomers) can be synthesized and then separated into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

The importance of stereochemistry has been demonstrated in compounds where the orientation of a substituent significantly impacts biological activity. nih.gov Therefore, the ability to synthesize enantiomerically pure derivatives is essential for a thorough investigation of a compound's therapeutic potential.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern synthetic approaches like high-throughput synthesis and combinatorial chemistry are employed. These strategies enable the rapid generation of large, organized collections of related compounds, known as chemical libraries. nih.govj-morphology.com

Combinatorial Chemistry: This technique involves the systematic and repetitive connection of a set of different "building blocks" to form a large array of final products. For example, a single pyrazine core structure could be reacted with a diverse set of amines to generate a library of sulfonamides. A three-component reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound is an example of a combinatorial approach to generate complex heterocyclic derivatives with high regioselectivity. nih.gov

Parallel Synthesis: In this approach, multiple reactions are carried out simultaneously in arrays of reaction vessels. Each vessel contains a different combination of starting materials, but the reactions are typically performed under the same conditions. This allows for the rapid production of many individual, purified compounds.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS is used to rapidly test all the compounds for a specific biological activity. This allows for the quick identification of "hits"—compounds that show promising activity and warrant further investigation.

These high-throughput methods accelerate the drug discovery process by allowing researchers to test many structural hypotheses simultaneously, significantly increasing the chances of discovering novel and potent derivatives.

Structure-Reactivity Relationship Studies of Modified Analogues

While structure-activity relationships (SAR) focus on biological effects, structure-reactivity relationships (SRR) examine how a molecule's structure influences its chemical reactivity. For analogues of this compound, the primary site of reactivity is the electrophilic sulfonyl chloride group.

Understanding the SRR is crucial for several reasons:

Predicting Stability: The stability of the sulfonyl chloride moiety in different chemical environments (e.g., in solution, during storage) can be predicted. rsc.org

Optimizing Synthetic Reactions: Knowledge of reactivity helps in designing optimal conditions for reactions, such as the formation of sulfonamides.

Modulating Covalent Interactions: If the molecule is designed to act as a covalent inhibitor, its reactivity towards a biological nucleophile (like a cysteine residue on a protein) is a critical parameter that needs to be finely tuned.

Key structural features that influence reactivity include:

Electronic Effects of Pyrazine Substituents: Electron-withdrawing groups on the pyrazine ring will increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles. Conversely, electron-donating groups will decrease its reactivity.

Steric Hindrance: Bulky substituents placed near the sulfonyl chloride group can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate.

Nature of the Linker: Changes in the linker between the pyrazine ring and the sulfonyl chloride can also have subtle electronic or steric effects that modulate reactivity.

By synthesizing a series of analogues with systematic variations and studying their reaction kinetics, a quantitative understanding of the structure-reactivity relationship can be developed. This knowledge is invaluable for designing molecules with a desired reactivity profile for specific applications.

Analytical Methodologies in the Research of Pyrazin 2 Ylmethanesulfonyl Chloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Pyrazin-2-ylmethanesulfonyl chloride, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms. The pyrazine (B50134) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetrical nature of the pyrazine ring, specific splitting patterns and chemical shifts are observed. The methylene (B1212753) (-CH₂-) protons, situated between the electron-withdrawing pyrazine ring and the sulfonyl chloride group, are anticipated to be significantly deshielded, likely appearing further downfield than typical alkyl protons (around δ 3-5 ppm). oregonstate.edulibretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the pyrazine ring would resonate in the aromatic region (typically δ 120-150 ppm). spectrabase.com The methylene carbon, being directly attached to the strongly electron-withdrawing sulfonyl chloride group, is expected at a downfield chemical shift.

2D-NMR: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are invaluable for unambiguously assigning the signals of the pyrazine ring and confirming the attachment of the methanesulfonyl chloride moiety. ionike.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a TMS standard.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazine H-3/H-5 | ~8.6 (d) | ~145 |

| Pyrazine H-6 | ~8.7 (s) | ~143 |

| Methylene (-CH₂-) | ~4.5 (s) | ~60 |

Mass Spectrometry (LC-MS, EI/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in structural confirmation. The compound has a monoisotopic mass of approximately 191.976 g/mol .

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is particularly useful for analyzing compounds that may be thermally sensitive. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS can detect the protonated molecular ion [M+H]⁺, confirming the molecular weight.

EI/MS (Electron Ionization Mass Spectrometry): EI is a higher-energy ionization technique that induces characteristic fragmentation of the molecule. For this compound, expected fragmentation patterns include:

Loss of a chlorine radical (Cl•) from the molecular ion.

Loss of sulfur dioxide (SO₂).

Cleavage of the C-S bond to form a pyrazin-2-ylmethyl cation.

Fragmentation of the pyrazine ring itself. scilit.comresearchgate.net

The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). acdlabs.com

Table 2: Plausible Mass Spectrometry Fragments for this compound (EI/MS)

| Fragment Ion | Proposed Structure / Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₅H₅N₂CH₂SO₂Cl]⁺• | Molecular Ion | 192 |

| [C₅H₅N₂CH₂SO₂]⁺ | Loss of •Cl | 157 |

| [C₅H₅N₂CH₂]⁺ | Loss of •SO₂Cl | 93 |

| [C₄H₃N₂]⁺ | Fragmentation of pyrazine ring | 79 |

Spectroscopic Techniques for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the key functional groups are the pyrazine ring and the sulfonyl chloride moiety.

Characteristic absorption bands would include:

Pyrazine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Sulfonyl Chloride Group: This group is characterized by strong, distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively. ionike.comacdlabs.com The S-Cl stretch is typically observed in the lower frequency region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyrazine) | Stretch | 3000 - 3100 |

| Aromatic C=N/C=C (Pyrazine) | Stretch | 1400 - 1600 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1160 - 1204 |

| C-S | Stretch | 650 - 750 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction intermediates or byproducts.

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is a common method for purity analysis. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier. google.comresearchgate.net Detection would typically be performed using a UV detector, as the pyrazine ring is a strong chromophore. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would be used to quantify its purity.

GC (Gas Chromatography): GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. nih.govcore.ac.uk Given that sulfonyl chlorides can be prone to degradation at high temperatures, careful method development, including optimization of the injection port temperature, would be necessary. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would be expected to show:

A planar pyrazine ring, consistent with its aromatic character. rsc.orgresearchgate.net

A tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. wikipedia.org

Specific bond lengths for the S=O, S-C, and S-Cl bonds. The S=O bonds are expected to be short (around 1.42 Å), while the S-C (around 1.76 Å) and S-Cl (around 2.05 Å) bonds would be longer. wikipedia.org The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking involving the pyrazine rings. rsc.orgspast.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Applications Beyond Traditional Sulfonylation

The pyrazine (B50134) nucleus is a key component in various ligand scaffolds used in coordination chemistry and catalysis. nih.govresearchgate.net While sulfonyl chlorides are traditionally known as reagents for sulfonylation, the entire Pyrazin-2-ylmethanesulfonyl chloride molecule presents opportunities for novel catalytic roles. wikipedia.orgmagtech.com.cn The nitrogen atoms of the pyrazine ring can act as coordination sites for metal centers, potentially enabling the creation of new catalysts.

Future research could focus on designing and synthesizing metal complexes where this compound or its derivatives act as ligands. These new catalysts could outperform their pyridine-based counterparts or open up new reaction pathways. nih.gov For instance, pyrazine-based pincer ligands have been successfully used in iron complexes for the catalytic hydrogenation of carbon dioxide. acs.org By modifying the sulfonyl chloride group, it may be possible to tune the electronic properties of the pyrazine ring, thereby influencing the activity and selectivity of the metallic catalytic center. This could lead to applications in a variety of transformations, including cross-coupling reactions and hydrogenation. rsc.orgtandfonline.com

Table 1: Potential Catalytic Roles for this compound Derivatives

| Catalytic Application Area | Potential Role of Pyrazine Moiety | Potential Role of Sulfonyl-derived Group |

| Cross-Coupling Reactions | Ligand for Palladium, Nickel, or Copper catalysts. rsc.org | Electronic tuning of the metal center; anchoring site to a solid support. |

| Hydrogenation | Component of pincer or redox-active ligands. nih.govacs.org | Modulating ligand properties; secondary coordination site. |

| CO2 Reduction | Active ligand in metal-ligand cooperation. acs.org | Influencing the electronic structure and stability of the catalyst. |

| Polymerization | Ligand for catalysts in polymerization reactions. acs.org | Control of polymer properties through electronic effects. |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides and their subsequent reactions can involve hazardous reagents and highly exothermic conditions, making them ideal candidates for flow chemistry. rsc.orgrsc.org Continuous flow processing offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and allows for safer and more efficient production. rsc.orgrsc.orgresearchgate.net Research has demonstrated the successful synthesis of aryl sulfonyl chlorides in scalable, automated continuous systems, significantly improving spacetime yield compared to batch processes. mdpi.com

The integration of this compound into such platforms could streamline the production of its derivatives. Automated systems can facilitate multi-step syntheses without the need for isolating intermediates, accelerating the generation of compound libraries for drug discovery or materials science. akjournals.comresearchgate.net For example, cartridge-based automated synthesizers are becoming available for a range of transformations, including heterocycle formation, which could be adapted for reactions involving this compound. youtube.com The development of a robust flow synthesis for this compound would not only improve safety and efficiency but also enable its use in automated platforms for high-throughput screening and optimization. researchgate.netnih.gov

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity of Sulfonyl Chlorides

Forward-Reaction Prediction: AI models can predict the likely products when this compound is reacted with various nucleophiles, helping chemists to screen potential reactions virtually before heading to the lab. nih.gov

Retrosynthetic Analysis: AI-powered tools can propose efficient, multi-step synthetic pathways to complex target molecules starting from this compound or leading to its synthesis. pharmafeatures.comchemcopilot.com This accelerates the design of novel derivatives for medicinal chemistry or materials science.

Condition Recommendation: Machine learning algorithms can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and purity of reactions involving sulfonyl chlorides. nih.gov

Exploration of this compound in Advanced Materials Science Research and Supramolecular Chemistry

The pyrazine moiety is a versatile building block for advanced materials due to its electronic properties and ability to coordinate with metals. lifechemicals.comrsc.org Pyrazine-containing ligands are used to construct supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

This compound can serve as a key precursor in this field. The reactive sulfonyl chloride group can be transformed into various functionalities (e.g., sulfonamides, sulfonate esters) that can act as hydrogen-bond donors or acceptors, directing the self-assembly of molecules into complex supramolecular structures. wikipedia.org

Recent research has highlighted pyrazine-based materials in several advanced applications:

Metal-Organic Frameworks (MOFs): Pyrazine derivatives have been incorporated into MOFs for applications such as carbon monoxide delivery and the selective removal of metal ions from acidic solutions. researchgate.netnih.gov

Optoelectronics: π-conjugated polymers containing pyrazine have been synthesized for use in photovoltaic devices and optical technologies. lifechemicals.com

Energy Storage: A pyrazine-based 2D conjugated MOF has been developed as a cathode material for self-charging aqueous zinc-ion batteries. chinesechemsoc.orgchinesechemsoc.org

The ability to functionalize the pyrazine core via the methanesulfonyl chloride handle makes this compound a promising candidate for designing new materials with tailored electronic, optical, and porous properties.

Rational Design of Next-Generation Pyrazine-Containing Building Blocks with Tunable Reactivity

The pyrazine scaffold is prevalent in pharmaceuticals and other biologically active compounds, often acting as a bioisostere for other aromatic rings. mdpi.compharmablock.comirjmets.com The rational design of new pyrazine-based building blocks is a key objective in medicinal chemistry. researchgate.netnih.gov this compound offers a platform for creating such next-generation building blocks with finely tuned properties.

The reactivity of the sulfonyl chloride group can be modulated by introducing different substituents onto the pyrazine ring. nih.gov Electron-withdrawing or -donating groups can alter the electrophilicity of the sulfur atom, affecting its reaction rates with nucleophiles. This allows for precise control over the formation of sulfonamides and other derivatives. Conversely, the sulfonyl group influences the electronic properties of the pyrazine ring, which can be important for its interaction with biological targets or its role in a larger molecular architecture. acs.org

Future work will likely focus on creating a library of substituted this compound analogs. By systematically varying the substituents, researchers can develop a quantitative understanding of structure-reactivity relationships. This knowledge will enable the design of building blocks with optimized reactivity for specific applications, from creating covalent inhibitors for drug discovery to synthesizing polymers with specific electronic properties. enamine.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.